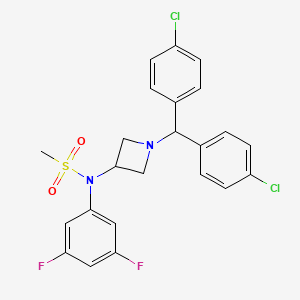
ドリナバント
概要
説明
当初、サノフィ・アベンティスによって肥満、統合失調症、アルツハイマー病、パーキンソン病、ニコチン依存症などの様々な病状の治療のために開発されました . 類似の化合物の重篤な精神的副作用が観察されたため、開発は中止されました .
製法
合成経路と反応条件
ドリナバントは、重要な中間体の生成を含む多段階プロセスによって合成されます。合成は、1-(ビス(4-クロロフェニル)メチル)-3-アゼチジニルアミンの調製から始まり、続いて3,5-ジフルオロベンゼンスルホニルクロリドと反応させて最終生成物を生成します。 反応条件は通常、ジクロロメタンなどの有機溶媒とトリエチルアミンなどの塩基の使用を伴い、反応を促進します .
工業的製造方法
ドリナバントの工業的製造は、同様の合成経路に従う可能性が高いですが、収率と純度を最適化して大規模で行われます。これには、工業用反応器、連続フロープロセス、および厳格な品質管理対策の使用が含まれ、最終製品の一貫性と安全性を確保します。
科学的研究の応用
Drinabant has been investigated for various scientific research applications:
Chemistry: As a CB1 receptor antagonist, Drinabant is used in studies exploring the endocannabinoid system and its role in various physiological processes.
Biology: It is utilized in research on neurological disorders, given its potential effects on brain function and behavior.
Industry: Although not widely used industrially, its synthesis and study contribute to the development of new pharmacological agents targeting the endocannabinoid system.
作用機序
ドリナバントは、CB1受容体に選択的に結合し、アンタゴナイズすることによってその効果を発揮します。これらの受容体は、食欲、気分、記憶、痛み感覚を調節する上で重要な役割を果たすエンドカンナビノイド系の一部です。 CB1受容体を遮断することにより、ドリナバントはこれらの生理学的プロセスを調節し、食欲を抑制し、神経機能に影響を与える可能性があります .
類似の化合物との比較
ドリナバントは、リмонабантなどの他のCB1受容体アンタゴニストと類似しています。 特定の化学構造と結合親和性によって区別されます。
類似の化合物
リмонабант: 重篤な精神的副作用のために市場から撤退された、別のCB1受容体アンタゴニスト。
タラナバント: 類似の用途を持つCB1受容体アンタゴニストですが、副作用のため中止されました。
スリナバント: 同じクラスの別の化合物で、同様の治療目的で研究されています。
Safety and Hazards
Safety data for Drinabant suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It is also advised to keep people away from and upwind of any spill or leak .
将来の方向性
Drinabant was initially developed by Sanofi and is now being developed by Opiant Pharmaceuticals . It is planned to be developed as an injectable for administration in an emergency department setting for the treatment of acute cannabinoid overdose . The development efforts were expected to commence in 2019 .
生化学分析
Biochemical Properties
Drinabant is a selective and potent antagonist of cannabinoid 1 (CB1) receptors . This means it binds to these receptors and blocks their activity. The CB1 receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Cellular Effects
Drinabant has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Drinabant exerts its effects at the molecular level primarily through its interaction with the CB1 receptors. As an antagonist, it binds to these receptors and inhibits their activity . This can lead to changes in gene expression and other downstream effects.
Metabolic Pathways
As a CB1 receptor antagonist, it is likely to interact with enzymes and cofactors involved in the endocannabinoid system .
Subcellular Localization
As a CB1 receptor antagonist, it is likely to be localized to the cell membrane where these receptors are typically found .
準備方法
Synthetic Routes and Reaction Conditions
Drinabant is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 1-(bis(4-chlorophenyl)methyl)-3-azetidinylamine, which is then reacted with 3,5-difluorobenzenesulfonyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of Drinabant would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
反応の種類
ドリナバントは、次のような様々な化学反応を受けます。
酸化: ドリナバントは特定の条件下で酸化されて酸化された誘導体を形成することができます。
還元: 還元反応は、ドリナバントに存在する官能基を修飾するために使用できます。
置換: 求核置換反応は芳香環、特に塩素原子にオルト位およびパラ位で起こりえます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 水酸化ナトリウムまたは炭酸カリウムなどの試薬を極性溶媒中で用いるのが、置換反応の典型です。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアミンまたはアルコールが生成される可能性があります。
科学研究の応用
ドリナバントは、様々な科学研究の用途について調査されています。
化学: CB1受容体アンタゴニストとして、ドリナバントは、エンドカンナビノイド系とその様々な生理学的プロセスにおける役割を探索する研究で使用されています。
生物学: 脳機能と行動への潜在的な影響を考えると、神経疾患の研究で使用されています。
医学: ドリナバントは当初、肥満、統合失調症、アルツハイマー病、パーキンソン病、ニコチン依存症の治療に用いられていました.
産業: 産業的には広く使用されていませんが、その合成と研究は、エンドカンナビノイド系を標的とする新しい薬剤の開発に貢献しています。
類似化合物との比較
Drinabant is similar to other CB1 receptor antagonists such as rimonabant. it is distinguished by its specific chemical structure and binding affinity.
Similar Compounds
Rimonabant: Another CB1 receptor antagonist that was withdrawn from the market due to severe psychiatric side effects.
Taranabant: A CB1 receptor antagonist with similar applications but also discontinued due to adverse effects.
Surinabant: Another compound in the same class, investigated for similar therapeutic uses.
Drinabant’s uniqueness lies in its specific binding properties and the particular side effect profile observed during its clinical trials .
特性
IUPAC Name |
N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2F2N2O2S/c1-32(30,31)29(21-11-19(26)10-20(27)12-21)22-13-28(14-22)23(15-2-6-17(24)7-3-15)16-4-8-18(25)9-5-16/h2-12,22-23H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQBRKLVEALROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189455 | |
| Record name | Drinabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AVE-1625 is a selective and potent antagonist of cannabinoid 1 (CB1) receptors having the same mechanism of action as rimonabant. | |
| Record name | AVE-1625 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
358970-97-5 | |
| Record name | Drinabant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358970-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drinabant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358970975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drinabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DRINABANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61S98RLL5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



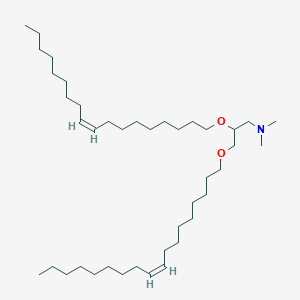
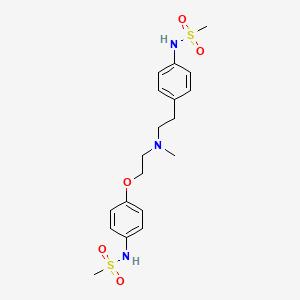
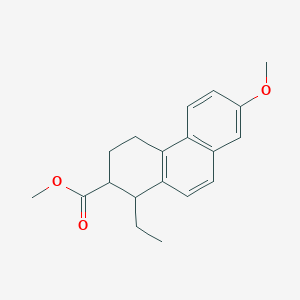
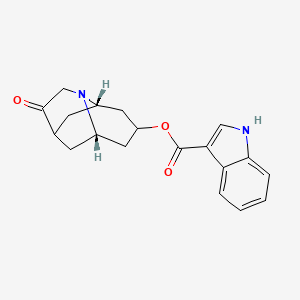



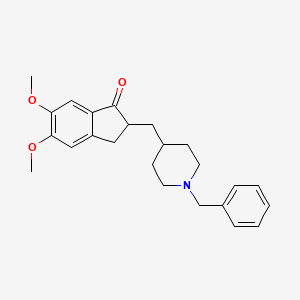

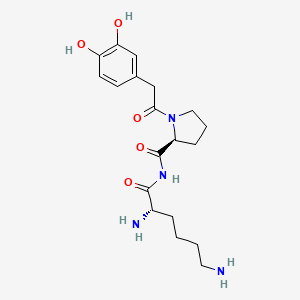
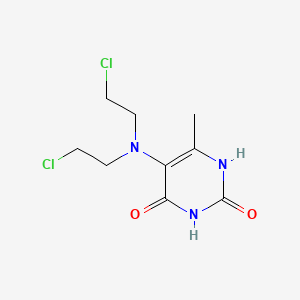
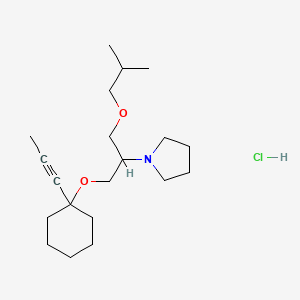
![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)
